molecular formula C8H10N6O2 B4324653 N-(5-methylisoxazol-3-yl)-3-(1H-tetrazol-1-yl)propanamide

N-(5-methylisoxazol-3-yl)-3-(1H-tetrazol-1-yl)propanamide

Cat. No.: B4324653
M. Wt: 222.20 g/mol
InChI Key: AAVARCPEUJSWSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methylisoxazol-3-yl)-3-(1H-tetrazol-1-yl)propanamide, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. P2Y1 receptor is a subtype of the P2Y receptor family, which is a class of purinergic receptors that are activated by extracellular nucleotides, such as ATP and ADP. The P2Y1 receptor is involved in various physiological processes, including platelet aggregation, vascular tone regulation, and neurotransmitter release.

Mechanism of Action

N-(5-methylisoxazol-3-yl)-3-(1H-tetrazol-1-yl)propanamide acts as a competitive antagonist of the P2Y1 receptor. It binds to the receptor and prevents the binding of nucleotides, such as ATP and ADP, which are the endogenous ligands of the receptor. By blocking the activation of P2Y1 receptor, this compound inhibits the downstream signaling pathways that are involved in various physiological processes.
Biochemical and Physiological Effects:
The blockade of P2Y1 receptor by this compound has been shown to have various biochemical and physiological effects. For example, this compound inhibits platelet aggregation and thrombus formation by blocking the activation of P2Y1 receptor on platelets. This compound also reduces vascular tone and blood pressure by inhibiting the vasoconstrictor effect of P2Y1 receptor on smooth muscle cells. In addition, this compound modulates neurotransmitter release and synaptic transmission by affecting the presynaptic release of neurotransmitters.

Advantages and Limitations for Lab Experiments

N-(5-methylisoxazol-3-yl)-3-(1H-tetrazol-1-yl)propanamide has several advantages for lab experiments. First, it is a selective antagonist of P2Y1 receptor, which allows for the specific investigation of the role of this receptor in various physiological processes. Second, this compound has a high affinity for the receptor, which allows for the effective blockade of the receptor at low concentrations. However, there are also some limitations of using this compound in lab experiments. For example, this compound has a relatively short half-life, which requires frequent administration in in vivo experiments. In addition, this compound may have off-target effects on other purinergic receptors, which may complicate the interpretation of the results.

Future Directions

There are several future directions for the research on N-(5-methylisoxazol-3-yl)-3-(1H-tetrazol-1-yl)propanamide and P2Y1 receptor. First, the role of P2Y1 receptor in cancer progression and metastasis is an emerging area of research, and this compound may be a useful tool for investigating this role. Second, the development of more potent and selective antagonists of P2Y1 receptor may improve the efficacy and specificity of the blockade of this receptor. Third, the investigation of the downstream signaling pathways that are affected by the blockade of P2Y1 receptor may provide new insights into the physiological and pathological functions of this receptor.

Scientific Research Applications

N-(5-methylisoxazol-3-yl)-3-(1H-tetrazol-1-yl)propanamide has been widely used in scientific research to investigate the role of P2Y1 receptor in various physiological and pathological conditions. For example, this compound has been used to study the involvement of P2Y1 receptor in platelet aggregation and thrombosis. This compound has also been used to investigate the role of P2Y1 receptor in vascular tone regulation and blood pressure control. In addition, this compound has been used to study the effect of P2Y1 receptor on neurotransmitter release and synaptic transmission in the central nervous system.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-3-(tetrazol-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6O2/c1-6-4-7(11-16-6)10-8(15)2-3-14-5-9-12-13-14/h4-5H,2-3H2,1H3,(H,10,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVARCPEUJSWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCN2C=NN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-methylisoxazol-3-yl)-3-(1H-tetrazol-1-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(5-methylisoxazol-3-yl)-3-(1H-tetrazol-1-yl)propanamide
Reactant of Route 3
Reactant of Route 3
N-(5-methylisoxazol-3-yl)-3-(1H-tetrazol-1-yl)propanamide
Reactant of Route 4
Reactant of Route 4
N-(5-methylisoxazol-3-yl)-3-(1H-tetrazol-1-yl)propanamide
Reactant of Route 5
Reactant of Route 5
N-(5-methylisoxazol-3-yl)-3-(1H-tetrazol-1-yl)propanamide
Reactant of Route 6
Reactant of Route 6
N-(5-methylisoxazol-3-yl)-3-(1H-tetrazol-1-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.